Cas no 2680771-02-0 (tert-butyl N-{2-(4-benzylpiperazin-1-yl)methyl-5-bromophenyl}carbamate)

Tert-butyl N-{2-(4-benzylpiperazin-1-yl)methyl-5-bromophenyl}carbamate is a specialized organic compound featuring a carbamate-protected amine group and a bromophenyl core, functionalized with a benzylpiperazine moiety. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The tert-butyl carbamate (Boc) group offers stability under various reaction conditions while allowing selective deprotection when needed. The bromine substituent provides a versatile handle for further functionalization via cross-coupling reactions. Its well-defined reactivity and modular design facilitate its use in medicinal chemistry research, enabling efficient derivatization for drug discovery applications. The compound's balanced lipophilicity and steric properties enhance its utility in designing CNS-targeted agents.
tert-butyl N-{2-(4-benzylpiperazin-1-yl)methyl-5-bromophenyl}carbamate structure
2680771-02-0 structure
Product name:tert-butyl N-{2-(4-benzylpiperazin-1-yl)methyl-5-bromophenyl}carbamate
CAS No:2680771-02-0
MF:C23H30BrN3O2
MW:460.407205104828
CID:5626019
PubChem ID:165929480

tert-butyl N-{2-(4-benzylpiperazin-1-yl)methyl-5-bromophenyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • 2680771-02-0
    • tert-butyl N-{2-[(4-benzylpiperazin-1-yl)methyl]-5-bromophenyl}carbamate
    • EN300-28304496
    • tert-butyl N-{2-(4-benzylpiperazin-1-yl)methyl-5-bromophenyl}carbamate
    • Inchi: 1S/C23H30BrN3O2/c1-23(2,3)29-22(28)25-21-15-20(24)10-9-19(21)17-27-13-11-26(12-14-27)16-18-7-5-4-6-8-18/h4-10,15H,11-14,16-17H2,1-3H3,(H,25,28)
    • InChI Key: MOUUZSFKQLFMOF-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)NC(=O)OC(C)(C)C)CN1CCN(CC2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 459.15214g/mol
  • Monoisotopic Mass: 459.15214g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 511
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.8Ų
  • XLogP3: 4.3

tert-butyl N-{2-(4-benzylpiperazin-1-yl)methyl-5-bromophenyl}carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28304496-5.0g
tert-butyl N-{2-[(4-benzylpiperazin-1-yl)methyl]-5-bromophenyl}carbamate
2680771-02-0 95.0%
5.0g
$2692.0 2025-03-19
Enamine
EN300-28304496-0.5g
tert-butyl N-{2-[(4-benzylpiperazin-1-yl)methyl]-5-bromophenyl}carbamate
2680771-02-0 95.0%
0.5g
$891.0 2025-03-19
Enamine
EN300-28304496-10g
tert-butyl N-{2-[(4-benzylpiperazin-1-yl)methyl]-5-bromophenyl}carbamate
2680771-02-0
10g
$3992.0 2023-09-07
Enamine
EN300-28304496-1.0g
tert-butyl N-{2-[(4-benzylpiperazin-1-yl)methyl]-5-bromophenyl}carbamate
2680771-02-0 95.0%
1.0g
$928.0 2025-03-19
Enamine
EN300-28304496-2.5g
tert-butyl N-{2-[(4-benzylpiperazin-1-yl)methyl]-5-bromophenyl}carbamate
2680771-02-0 95.0%
2.5g
$1819.0 2025-03-19
Enamine
EN300-28304496-0.25g
tert-butyl N-{2-[(4-benzylpiperazin-1-yl)methyl]-5-bromophenyl}carbamate
2680771-02-0 95.0%
0.25g
$855.0 2025-03-19
Enamine
EN300-28304496-10.0g
tert-butyl N-{2-[(4-benzylpiperazin-1-yl)methyl]-5-bromophenyl}carbamate
2680771-02-0 95.0%
10.0g
$3992.0 2025-03-19
Enamine
EN300-28304496-0.05g
tert-butyl N-{2-[(4-benzylpiperazin-1-yl)methyl]-5-bromophenyl}carbamate
2680771-02-0 95.0%
0.05g
$780.0 2025-03-19
Enamine
EN300-28304496-0.1g
tert-butyl N-{2-[(4-benzylpiperazin-1-yl)methyl]-5-bromophenyl}carbamate
2680771-02-0 95.0%
0.1g
$817.0 2025-03-19
Enamine
EN300-28304496-1g
tert-butyl N-{2-[(4-benzylpiperazin-1-yl)methyl]-5-bromophenyl}carbamate
2680771-02-0
1g
$928.0 2023-09-07

Additional information on tert-butyl N-{2-(4-benzylpiperazin-1-yl)methyl-5-bromophenyl}carbamate

Introduction to Tert-butyl N-{2-(4-benzylpiperazin-1-yl)methyl-5-bromophenyl}carbamate (CAS No. 2680771-02-0)

Tert-butyl N-{2-(4-benzylpiperazin-1-yl)methyl-5-bromophenyl}carbamate, a compound with the CAS number 2680771-02-0, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to a class of derivatives that have garnered considerable attention due to their potential applications in medicinal chemistry and drug development. The structural features of this molecule, particularly the presence of a tert-butyl group and a complex aromatic system, make it an intriguing candidate for further investigation.

The chemical structure of Tert-butyl N-{2-(4-benzylpiperazin-1-yl)methyl-5-bromophenyl}carbamate consists of several key functional groups that contribute to its unique properties. The carbamate moiety, attached to a brominated phenyl ring, plays a crucial role in determining its reactivity and interactions with biological targets. Additionally, the presence of a benzylpiperazine side chain introduces a nitrogen-rich heterocyclic framework, which is commonly found in bioactive molecules. This combination of structural elements suggests that the compound may exhibit multiple modes of action, making it a promising candidate for therapeutic applications.

In recent years, there has been growing interest in the development of novel pharmacological agents that target central nervous system (CNS) disorders. The benzylpiperazine moiety, in particular, is well-known for its role as an active pharmaceutical ingredient (API) in drugs used to treat conditions such as depression and anxiety. The incorporation of this moiety into Tert-butyl N-{2-(4-benzylpiperazin-1-yl)methyl-5-bromophenyl}carbamate may enhance its efficacy and selectivity for CNS-related targets. This has led to extensive research into understanding its pharmacological profile and potential therapeutic benefits.

The tert-butyl group in the molecule contributes to its stability and solubility characteristics, which are critical factors in drug formulation and delivery. This group also influences the compound's metabolic pathways, potentially affecting its bioavailability and duration of action. Researchers have been exploring various synthetic routes to optimize the production of this compound, ensuring high purity and yield for further preclinical and clinical studies.

One of the most exciting aspects of Tert-butyl N-{2-(4-benzylpiperazin-1-yl)methyl-5-bromophenyl}carbamate is its potential as a scaffold for drug discovery. The structural flexibility of the molecule allows for modifications that can fine-tune its pharmacological properties. For instance, substituents can be introduced at different positions on the aromatic rings or along the piperazine side chain to enhance binding affinity or selectivity for specific biological targets. This adaptability makes it an attractive candidate for structure-based drug design (SBDD) approaches.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of this compound with potential targets more accurately. Molecular docking studies have been particularly useful in identifying key residues on the target proteins that interact with Tert-butyl N-{2-(4-benzylpiperazin-1-yl)methyl-5-bromophenyl}carbamate. These insights have guided the design of more potent derivatives with improved pharmacokinetic profiles.

The synthesis of Tert-butyl N-{2-(4-benzylpiperazin-1-yl)methyl-5-bromophenyl}carbamate involves multi-step organic reactions, each requiring careful optimization to ensure high efficiency and minimal byproduct formation. Advanced techniques such as flow chemistry have been employed to streamline the synthesis process, reducing reaction times and improving scalability. These advancements have made it feasible to produce larger quantities of the compound for both research and commercial purposes.

In conclusion, Tert-butyl N-{2-(4-benzylpiperazin-1-yl)methyl-5-bromophenyl}carbamate represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and reported biological activities make it a valuable tool for drug discovery efforts aimed at treating various diseases, particularly those affecting the central nervous system. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to play an important role in future therapeutic developments.

Recommend Articles

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.